molecular formula C12H17NO6S B5668070 3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid

3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B5668070
M. Wt: 303.33 g/mol
InChI Key: QLVPFRRSHLZNCA-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoic acid core substituted with a bis(2-hydroxyethyl)sulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with bis(2-hydroxyethyl)amine and a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid
  • 3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methoxybenzoic acid

Uniqueness

3-[Bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. The presence of both the bis(2-hydroxyethyl)sulfamoyl group and the methyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-9-2-3-10(12(16)17)8-11(9)20(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPFRRSHLZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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